Phosphodiesterase Selectivity Profile for the Core Scaffold (Class-Level Inference)
No direct quantitative comparison involving CAS 2034570-58-4 is publicly available. The closest structurally characterized chemotype with publicly disclosed data is a series of 1-(tetrahydro-2H-pyran-4-yl)piperidine derivatives. Data for these analogs suggest the scaffold generally exhibits low nanomolar inhibition at PDE5A while displaying low activity against other PDE isoforms. For instance, the related chemotype CHEMBL4281590 shows an IC50 of 13 nM for PDE5A versus >20,000 nM for PDE2A and >10,000 nM for PDE4A [1]. These values provide a class-level reference point; actual selectivity for the cyclopentyl variant remains uncharacterized. Researchers are cautioned that the cyclopentyl group may significantly alter this profile due to steric and lipophilic effects.
| Evidence Dimension | IC50 against PDE5A (catalytic domain) vs. off-target PDE isoforms |
|---|---|
| Target Compound Data | Not available for CAS 2034570-58-4 |
| Comparator Or Baseline | CHEMBL4281590 (a 1-(tetrahydro-2H-pyran-4-yl)piperidine-containing analog): PDE5A IC50 = 13 nM; PDE2A IC50 > 20,000 nM; PDE4A IC50 > 10,000 nM; PDE11A IC50 = 119 nM |
| Quantified Difference | PDE5A selectivity ratio > 1,500-fold over PDE2A and > 769-fold over PDE4A for the comparator scaffold |
| Conditions | Recombinant human PDE catalytic domain inhibition assays using FAM-cyclic-3',5'-GMP substrate (PDE5A) or FAM-cyclic-3',5'-AMP substrate (PDE2A, PDE4A, PDE11A) |
Why This Matters
Establishes that the core 1-(tetrahydro-2H-pyran-4-yl)piperidine scaffold can yield PDE5A-biased inhibitors, informing lead optimization choices if target engagement profiles for the cyclopentyl variant are desired.
- [1] BindingDB Entry for BDBM50467484 (CHEMBL4281590). Inhibition data for PDE5A, PDE2A, PDE4A, PDE11A. Shandong University / ChEMBL, accessed 2026. View Source
